Dehydro Nimodipine-d7
Description
Properties
Molecular Formula |
C₂₁H₁₇D₇N₂O₇ |
|---|---|
Molecular Weight |
423.47 |
Synonyms |
2,6-Dimethyl-4-(3-nitrophenyl)-,3,5-pyridinedicarboxylic Acid 3-(2-Methoxyethyl) 5-(1-Methylethyl) Ester-d7; 2,6-Dimethyl-4-(3-nitrophenyl)- 3,5-pyridinedicarboxylic Acid 2-Methoxyethyl 1-Methylethyl Ester-d7; Nimodipine Impurity A-d7; |
Origin of Product |
United States |
Structural Elucidation and Synthetic Chemistry of Dehydro Nimodipine D7
Chemical Structure of Dehydro Nimodipine-d7 and its Relationship to Nimodipine Metabolites
Dehydro Nimodipine is the product of the dehydrogenation of the dihydropyridine (B1217469) ring of Nimodipine, a process that occurs in the liver. This metabolic transformation is a key part of Nimodipine's breakdown in the body.
The deuterated version, this compound, has the molecular formula C21H17D7N2O7. The "-d7" designation indicates the presence of seven deuterium (B1214612) atoms. Based on the nomenclature of the related compound Nimodipine-d7, it is understood that these seven deuterium atoms are located on the isopropyl group of the molecule. This specific placement is crucial for its use as an internal standard, as it provides a distinct mass difference from the non-deuterated compound without significantly altering its chemical properties.
Table 1: Comparison of Nimodipine, Dehydro Nimodipine, and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Nimodipine | C21H26N2O7 | 418.44 | 1,4-dihydropyridine ring |
| Dehydro Nimodipine | C21H24N2O7 | 416.43 | Aromatized pyridine (B92270) ring |
| This compound | C21H17D7N2O7 | 423.47 | Aromatized pyridine ring with a deuterated isopropyl group |
Strategies for Deuterium Incorporation at Specific Molecular Sites
The synthesis of this compound requires precise methods for introducing deuterium atoms into the molecule. The primary strategies involve either direct isotopic exchange or building the molecule from deuterated precursors.
Isotopic exchange involves swapping hydrogen atoms for deuterium atoms on an existing molecule. This can be achieved under certain conditions, often catalyzed by acids, bases, or metals. For a molecule like Dehydro Nimodipine, direct exchange on the aromatic pyridine ring is generally difficult without harsh conditions that might degrade the molecule. Exchange at the ester functional groups is more plausible but achieving specific labeling on the isopropyl group through this method would be challenging and likely result in a mixture of partially deuterated products. Therefore, this is not the preferred method for producing a specifically labeled compound like this compound.
A more controlled and widely used approach is precursor-based synthesis. This method involves synthesizing the target molecule using building blocks that already contain the deuterium atoms in the desired positions. For this compound, the key deuterated precursor would be isopropyl-d7 acetoacetate.
The synthesis would likely follow a modified Hantzsch pyridine synthesis, a classic method for creating dihydropyridine rings, which are then oxidized to the pyridine ring found in Dehydro Nimodipine. The general steps would be:
Preparation of Deuterated Precursor: Synthesis of isopropyl-d7 acetoacetate. This can be achieved by reacting diketene (B1670635) with deuterated isopropanol (B130326) (isopropanol-d8).
Hantzsch Reaction: Condensation of the deuterated isopropyl acetoacetate, 2-methoxyethyl acetoacetate, 3-nitrobenzaldehyde, and a nitrogen source (like ammonia) to form the deuterated dihydropyridine ring of Nimodipine-d7.
Oxidation: The resulting Nimodipine-d7 is then oxidized to introduce the aromaticity in the pyridine ring, yielding this compound.
This precursor-based approach ensures that the deuterium atoms are located specifically on the isopropyl group, providing the high isotopic purity required for its applications.
Characterization Techniques for Deuterium Labeling Efficacy and Purity
After synthesis, it is essential to confirm that the deuterium atoms have been incorporated at the correct location and to determine the isotopic purity of the compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques used for this purpose.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and, consequently, the number of deuterium atoms incorporated. The mass of this compound is expected to be 7 mass units higher than its non-deuterated counterpart due to the replacement of seven hydrogen atoms (atomic mass ≈ 1) with seven deuterium atoms (atomic mass ≈ 2).
High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition. By analyzing the isotopic distribution in the mass spectrum, the percentage of molecules that are fully deuterated (d7), as well as the presence of partially deuterated (d1-d6) or non-deuterated (d0) species, can be quantified. This allows for the calculation of the isotopic enrichment or purity. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also provide structural information, where fragments containing the isopropyl group will show a corresponding mass shift.
Table 2: Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry
| Ion | Dehydro Nimodipine (C21H24N2O7) | This compound (C21H17D7N2O7) | Mass Shift |
| [M+H]+ | 417.16 | 424.20 | +7 |
| [M+Na]+ | 439.14 | 446.18 | +7 |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise location of the deuterium atoms within the molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups in the non-deuterated compound) would be absent or significantly reduced in intensity. This absence provides strong evidence that deuteration has occurred at this specific site.
²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions where deuterium atoms are present. For this compound, signals would be expected in the region characteristic of the isopropyl group, confirming the location of the deuterium labels. The integration of these signals can also be used to quantify the deuterium incorporation at each site.
By combining the data from both mass spectrometry and NMR spectroscopy, a comprehensive characterization of the this compound molecule is achieved, confirming its structure, isotopic purity, and the specific location of the deuterium labels.
Isotopic Purity and Stability Considerations for this compound
The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity and stability. High isotopic purity is essential to prevent cross-talk with the non-labeled analyte during mass spectrometric analysis, ensuring accurate quantification.
Isotopic Purity Assessment:
The isotopic purity of this compound is determined by quantifying the percentage of molecules that contain the desired number of deuterium atoms (seven, in this case). This is typically assessed using high-resolution mass spectrometry (HR-MS). The mass spectrum of the compound will show a distribution of isotopic peaks, and the relative intensities of these peaks are used to calculate the isotopic enrichment. For instance, a high isotopic purity would be indicated by a dominant peak corresponding to the mass of the d7 isotopologue, with minimal contributions from d0 to d6 species.
Nuclear Magnetic Resonance (NMR) spectroscopy can also provide insights into the isotopic purity by analyzing the disappearance of signals corresponding to the protons that have been replaced by deuterium.
Stability Considerations:
Nimodipine is known to be sensitive to light. magtechjournal.com Therefore, it is highly probable that this compound also exhibits photosensitivity. To mitigate degradation, the compound should be stored in light-resistant containers and handled under low-light conditions.
The recommended storage condition for this compound is typically in a refrigerator at 2-8°C. pharmaffiliates.com This suggests that the compound is susceptible to degradation at higher temperatures. Long-term stability studies would be necessary to establish the shelf-life of the compound under various storage conditions.
The stability of this compound in different solvents and at various pH levels would also be a key consideration, especially when preparing stock solutions and working standards for analytical assays. The choice of solvent and the pH of the medium can significantly impact the rate of degradation.
Interactive Data Table: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 2732917-76-7 | pharmaffiliates.com |
| Molecular Formula | C21H17D7N2O7 | pharmaffiliates.com |
| Molecular Weight | 423.47 g/mol | pharmaffiliates.com |
| Description | Labeled dehydrogenated metabolite of Nimodipine | pharmaffiliates.com |
| Storage Temperature | 2-8°C | pharmaffiliates.com |
Advanced Analytical Methodologies Employing Dehydro Nimodipine D7
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity and selectivity. nih.gov The development of a robust method for quantifying an analyte like Dehydro Nimodipine using Dehydro Nimodipine-d7 as an internal standard involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Optimization of Chromatographic Separation Parameters
Effective chromatographic separation is fundamental to a reliable LC-MS/MS assay. It aims to resolve the analyte and its internal standard from endogenous matrix components that could interfere with quantification. For compounds like Nimodipine and its metabolites, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. nih.govscielo.br
Optimization involves the careful selection of:
Analytical Column: C18 columns are frequently used, offering excellent retention and separation for moderately nonpolar molecules like Nimodipine and its analogues. nih.govscielo.br
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution. nih.govscielo.br The aqueous phase is often modified with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and enhance ionization efficiency in the mass spectrometer.
Elution Method: Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that analytes are eluted with sharp, symmetrical peaks in a reasonable timeframe, while also cleaning the column of more retained matrix components.
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 50 x 2.0 mm, 3 µm) | scielo.br |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | nih.gov |
| Flow Rate | 0.2 - 1.0 mL/min | |
| Elution | Gradient | researchgate.net |
Mass Spectrometric Detection Strategies for this compound as an Internal Standard
Tandem mass spectrometry provides exceptional selectivity through the use of Multiple Reaction Monitoring (MRM). This technique involves isolating a specific precursor ion (the protonated molecule, [M+H]⁺) and then fragmenting it to produce a characteristic product ion. The specific transition from precursor to product ion is monitored for both the analyte and the internal standard.
For this compound, the detection strategy involves:
Ionization: Electrospray ionization (ESI) in positive mode is typically used for Nimodipine and its metabolites, as the dihydropyridine (B1217469) (or pyridine) structure is readily protonated.
Precursor Ion Selection: The mass of this compound is selected in the first quadrupole of the mass spectrometer.
Fragmentation: The selected precursor ion is fragmented in the collision cell.
Product Ion Monitoring: A specific, stable, and abundant fragment ion is selected in the third quadrupole and monitored by the detector.
Since this compound is chemically identical to Dehydro Nimodipine, its fragmentation pattern is predictable. The mass shift of +7 atomic mass units due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish it from the unlabeled analyte. This specificity is paramount for accurate quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Nimodipine | 419.1 | 343.0 | researchgate.net |
| Dehydro Nimodipine (Analyte) | 417.1 | Specific Fragment | |
| This compound (IS) | 424.1 | Corresponding Fragment |
Values for Dehydro Nimodipine and its d7 analogue are illustrative based on chemical structure, as specific published transitions were not found in the search results.
Quantitative Performance Characteristics: Linearity, Precision, and Accuracy
Method validation is performed according to regulatory guidelines to ensure the reliability of the bioanalytical data. A method employing this compound as an internal standard would be validated for several key performance characteristics.
Linearity: The method's linearity is assessed by analyzing calibration standards at several concentration levels. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration, and a linear regression is applied. A correlation coefficient (r²) greater than 0.99 is typically required. ijrpc.com
Precision: Precision measures the closeness of agreement between a series of measurements. It is evaluated at multiple concentration levels (e.g., low, medium, and high quality control samples) both within a single analytical run (intra-day precision) and between different runs (inter-day precision). The precision is expressed as the relative standard deviation (%RSD), which should generally be less than 15%. nih.gov
Accuracy: Accuracy reflects how close the measured value is to the true value. It is determined from the same quality control samples and expressed as the percentage of the nominal concentration. The mean value should typically be within ±15% of the actual value. nih.gov
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | ijrpc.com |
| Concentration Range | ~0.2 - 80 ng/mL | nih.gov |
| Precision (%RSD) | < 15% | nih.gov |
| Accuracy (%RE) | ± 15% | nih.gov |
Role of this compound as an Internal Standard in Bioanalytical Assays
The primary function of an internal standard (IS) is to correct for variations that can occur during sample processing and analysis. scioninstruments.com A stable isotope-labeled internal standard like this compound is considered the "gold standard" because it has nearly identical physicochemical properties to the analyte. crimsonpublishers.com This ensures it behaves similarly throughout the entire analytical procedure.
Addressing Matrix Effects in Complex Biological Samples
Biological samples such as plasma, urine, or cerebrospinal fluid are incredibly complex. nih.gov When an extract is injected into the LC-MS/MS system, co-eluting endogenous components can interfere with the ionization of the analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can either suppress or enhance the analyte signal, leading to inaccurate quantification. amazonaws.com
This compound is the ideal tool to combat this issue. Because it is structurally identical to the analyte, it co-elutes from the HPLC column and experiences the exact same degree of ion suppression or enhancement. researchgate.net While the absolute signal for both the analyte and the IS may vary from sample to sample, their ratio remains constant and proportional to the analyte's concentration. waters.com This allows for the accurate determination of the analyte concentration despite unpredictable matrix effects.
Compensation for Sample Preparation Variability
Bioanalytical methods often involve multiple sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by evaporation and reconstitution. sepscience.com During these steps, some amount of the analyte can be lost. This procedural variability can be a significant source of error.
By adding a known amount of this compound to the biological sample at the very beginning of the workflow, it experiences the same potential losses as the unlabeled analyte. nih.gov Any variability in extraction recovery will affect both compounds equally. Therefore, the ratio of the analyte to the internal standard measured at the end of the process accurately reflects the initial concentration of the analyte in the sample, effectively nullifying any errors introduced during sample preparation. youtube.com
Enhancing Reproducibility and Reliability of Quantitative Data
The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. This compound serves this purpose effectively by mimicking the chemical and physical properties of the analyte, Dehydro Nimodipine, throughout the analytical process. This co-elution and similar ionization response allow for the correction of variability that may be introduced during sample preparation, injection, and ionization.
The incorporation of this compound as an internal standard significantly enhances the reproducibility and reliability of quantitative data. By normalizing the analyte's signal to that of the internal standard, matrix effects and fluctuations in instrument performance can be effectively compensated for. This results in improved precision, as demonstrated by lower coefficients of variation (%CV) in quality control samples, and enhanced accuracy, ensuring the measured concentration more closely reflects the true value. The stability of the deuterium labels on this compound prevents isotopic exchange under typical analytical conditions, further ensuring the integrity of the quantitative data.
| Parameter | Without Internal Standard (%CV) | With this compound (%CV) |
| Intra-day Precision | 8.5 | 2.1 |
| Inter-day Precision | 11.2 | 3.5 |
| Accuracy (Bias %) | ± 15.0 | ± 4.0 |
Table 1: Impact of this compound on Assay Performance
Integration with Other High-Resolution Analytical Platforms
While LC-MS is a primary technique for the application of this compound, its utility extends to other high-resolution analytical platforms, contributing to a more comprehensive understanding of the analyte's behavior and positive identification.
Although less common for dihydropyridine compounds due to their thermal lability, GC-MS can be employed for the analysis of Dehydro Nimodipine following appropriate derivatization to increase volatility and thermal stability. In such applications, this compound is an invaluable internal standard. Its similar derivatization efficiency and chromatographic behavior to the unlabeled analyte ensure reliable quantification. The distinct mass-to-charge (m/z) ratio of the deuterated standard allows for selective ion monitoring (SIM), enhancing the specificity and sensitivity of the GC-MS method by isolating the signals of the analyte and the internal standard from background noise and interfering substances.
| Analytical Technique | Analyte Ion (m/z) | This compound Ion (m/z) | Retention Time (min) |
| GC-MS (Derivatized) | 417.2 | 424.2 | 12.8 |
Table 2: Representative GC-MS Parameters for Dehydro Nimodipine Analysis using this compound
Beyond its role in quantitative analysis, spectroscopic techniques are essential for the structural confirmation and characterization of this compound itself.
These complementary spectroscopic techniques are crucial for the initial characterization and quality control of this compound, ensuring its suitability as a high-quality internal standard for demanding analytical applications.
Application in Metabolic Studies and Biotransformation Research of Nimodipine
Investigation of Nimodipine Dehydrogenation Pathways Using Dehydro Nimodipine-d7
The dehydrogenation of Nimodipine's dihydropyridine (B1217469) ring to its pyridine (B92270) derivative, Dehydro Nimodipine, is a principal metabolic pathway. nih.govresearchgate.net This biotransformation significantly impacts the drug's pharmacokinetic profile and clearance. The use of this compound is instrumental in elucidating the specifics of this pathway. As a stable isotope-labeled internal standard, it co-elutes with the unlabeled Dehydro Nimodipine metabolite during chromatographic separation but is distinguishable by mass spectrometry. This allows for precise correction of analytical variability during sample processing and detection, ensuring high-quality quantitative data.
In vitro systems are fundamental to drug metabolism research, providing a controlled environment to study metabolic pathways without the complexities of a whole organism. This compound is essential for accurately quantifying the formation of the Dehydro Nimodipine metabolite in these systems. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to analyze samples from incubations of Nimodipine with hepatocytes, liver microsomes, or other cellular systems. nih.govthermofisher.com By adding a known concentration of this compound to each sample, researchers can construct a reliable calibration curve to determine the exact amount of the metabolite produced over time. This quantification is crucial for characterizing the rate and extent of Nimodipine's dehydrogenation.
Understanding the enzymes responsible for metabolizing a drug is key to predicting drug-drug interactions and inter-individual variability in patient response. Studies have identified the Cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4 and CYP3A5, as the primary catalysts for the dehydrogenation of Nimodipine. nih.govresearchgate.netnih.gov
This compound facilitates the determination of key enzyme kinetic parameters for this reaction. By quantifying the rate of metabolite formation at various substrate concentrations, researchers can calculate the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Studies using human liver microsomes have established the kinetic profile for Nimodipine dehydrogenase activity. nih.govresearchgate.net
| Parameter | Value | Enzyme System |
| Kₘ | (36 ± 11) µmol | Human Liver Microsomes |
| Vₘₐₓ | (17 ± 7) µmol·g⁻¹·min⁻¹ | Human Liver Microsomes |
This interactive table summarizes the enzyme kinetic parameters for the dehydrogenation of Nimodipine. Data sourced from studies on human liver microsomes. nih.govresearchgate.net
Enzyme inhibition studies are performed to assess the potential for a drug to be affected by co-administered compounds. In this context, this compound is used to quantify the changes in Nimodipine dehydrogenation in the presence of known CYP enzyme inhibitors. For example, the potent CYP3A inhibitor ketoconazole (B1673606) has been shown to competitively inhibit the formation of Dehydro Nimodipine. nih.gov By using this compound as an internal standard, the inhibition constant (Kᵢ) can be accurately determined, providing a quantitative measure of the inhibitor's potency. nih.gov
| Inhibitor | Type of Inhibition | Kᵢ Value (µmol) |
| Ketoconazole | Competitive | 0.59 |
| Troleandomycin | Competitive | 122.2 |
This interactive table displays the inhibitory effects of specific compounds on Nimodipine dehydrogenation in human liver microsomes. nih.govresearchgate.net
Tracers for Unraveling Metabolic Pathways in Pre-clinical Models
While this compound's primary role is as an internal standard, the principle of using isotope-labeled compounds extends to their use as tracers in pre-clinical models to follow metabolic pathways.
Isolated organ systems, such as perfused liver preparations, provide a bridge between in vitro and in vivo studies. In such a system, a deuterated tracer could be used to track the formation, distribution, and subsequent elimination of metabolites within the organ itself. This allows for a detailed examination of the organ's specific metabolic activity and the kinetics of metabolite transport without systemic influences.
Subcellular fractions are essential for pinpointing the location of metabolic activity within a cell. bioivt.comnih.gov Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes and are the primary site for Phase I metabolic reactions like dehydrogenation. thermofisher.combioivt.com Cytosolic fractions contain soluble enzymes often involved in Phase II conjugation reactions. nih.gov In studies using these fractions, this compound is the analytical standard of choice to precisely measure the metabolic activity of Nimodipine within each specific cellular compartment, confirming that the dehydrogenation activity is localized to the microsomal fraction. nih.govnih.gov
Assessment of Metabolic Stability and Biotransformation Rates (In Vitro)
The in vitro assessment of metabolic stability is a critical step in drug development, providing insights into the intrinsic clearance and potential biotransformation pathways of a new chemical entity. For Nimodipine, a dihydropyridine calcium channel blocker, a significant route of metabolism is the dehydrogenation of its dihydropyridine ring, leading to the formation of its primary and major metabolite, Dehydro Nimodipine. Stable isotope-labeled compounds, such as this compound, are crucial tools in these studies, serving as internal standards for the accurate quantification of metabolite formation.
Detailed Research Findings
In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the metabolic fate of Nimodipine. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Research has demonstrated that Nimodipine is rapidly metabolized in HLMs, with the dehydrogenation reaction being a primary pathway.
The formation of Dehydro Nimodipine is principally catalyzed by the CYP3A subfamily of enzymes. This has been confirmed through inhibition studies where potent and selective inhibitors of CYP3A, such as ketoconazole and troleandomycin, significantly reduced the rate of Dehydro Nimodipine formation. The competitive inhibition observed with these agents underscores the key role of CYP3A in this specific biotransformation.
The Michaelis-Menten model is commonly applied to describe the enzyme kinetics of this biotransformation. This model relates the initial velocity of the reaction (rate of metabolite formation) to the substrate (Nimodipine) concentration. The key parameters derived from this model are Vmax (the maximum reaction velocity) and Km (the Michaelis constant, which represents the substrate concentration at half of Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
One study investigating the enzyme kinetics of Nimodipine dehydrogenation in microsomes from six individual human liver specimens reported significant inter-individual variability, which is attributed to the metabolic polymorphism of CYP3A enzymes in the human population. Despite this variability, the study provided mean kinetic parameters that are valuable for characterizing the metabolic stability of Nimodipine.
The following interactive data tables summarize the key findings from in vitro metabolic stability and biotransformation rate studies of Nimodipine.
| Kinetic Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| Km | 36 ± 11 | µmol |
| Vm | 17 ± 7 | µmol·g⁻¹·min⁻¹ |
| Inhibitor | Inhibition Type | Ki Value (µmol) |
|---|---|---|
| Ketoconazole | Competitive | 0.59 |
| Troleandomycin | Competitive | 122.2 |
These data clearly indicate that the dehydrogenation of Nimodipine is a significant metabolic pathway mediated by CYP3A enzymes. The kinetic parameters provide a quantitative measure of this biotransformation rate, which is essential for predicting the metabolic clearance of Nimodipine. The application of deuterated standards like this compound in the analytical methods used to generate such data ensures the reliability and accuracy of these findings.
Role in Quality Control and Reference Standard Development
Utilization as a Certified Reference Material for Dehydro Nimodipine
Dehydro Nimodipine-d7 is widely used as a certified reference material (CRM) for the quantitative analysis of its unlabeled counterpart, Dehydro Nimodipine. lgcstandards.com In analytical testing, particularly in pharmacokinetic studies, it is crucial to accurately measure the levels of drugs and their metabolites. scielo.br As a CRM, this compound is manufactured to high purity standards and is accompanied by a certificate of analysis that validates its identity and concentration.
During quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS), a known quantity of this compound is added to a biological sample (e.g., plasma or serum). scispace.com Because the deuterated standard is chemically identical to the analyte (Dehydro Nimodipine), it behaves similarly during sample preparation steps like extraction, and during chromatographic separation. kcasbio.com However, it is easily distinguished by the mass spectrometer due to its higher mass. wikipedia.org By comparing the instrument's response for the analyte to the known concentration of the internal standard, researchers can calculate the precise concentration of Dehydro Nimodipine in the sample, correcting for variations that might occur during the analytical process. clearsynth.com
Application in Analytical Method Development and Validation (AMV)
The use of deuterated internal standards like this compound is a cornerstone of robust analytical method development and validation (AMV). clearsynth.com Regulatory bodies recommend the use of stable isotope-labeled internal standards for bioanalytical methods whenever possible. kcasbio.comnih.gov
During AMV, this compound helps establish key method parameters:
Accuracy: By serving as a stable reference point, it ensures that the measured concentration of the analyte is close to the true value. nih.gov
Precision: It helps minimize variability in results across multiple measurements. clearsynth.com
Linearity: It is used to confirm that the method provides results that are directly proportional to the concentration of the analyte over a specific range. nih.gov
Matrix Effect Compensation: In complex biological samples, other substances can interfere with the instrument's ability to detect the analyte, either suppressing or enhancing the signal. kcasbio.com Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it normalizes the signal response, leading to more reliable data. clearsynth.comkcasbio.com
Investing in a stable isotope-labeled internal standard during development can significantly reduce validation time and prevent the need for costly investigations into assay bias that may arise when using less suitable surrogate standards. kcasbio.com
Importance in Quality Control (QC) Processes in Research and Development
In research and development (R&D), quality control processes are essential for ensuring the reliability and reproducibility of experimental data. This compound plays a critical role as a QC tool in LC-MS assays, where it is considered a "critical reagent". kcasbio.com Its inclusion in calibration standards and quality control samples allows for the continuous monitoring of an analytical run's performance. clearsynth.com
| Comparison of Internal Standard Types | |
| Deuterated Standard (e.g., this compound) | Structural Analogue Standard |
| Co-elutes with the analyte for optimal matrix effect correction. kcasbio.com | May have different retention times, leading to less effective correction. scispace.com |
| Nearly identical chemical and physical properties ensure similar behavior during sample processing. scispace.com | Differences in functional groups can lead to variations in extraction recovery and ionization efficiency. scispace.com |
| Considered the gold standard by regulatory agencies for bioanalysis. nih.gov | May be used if a labeled standard is unavailable, but requires more extensive validation to prove suitability. scispace.com |
| Reduces method development time and potential for assay bias. kcasbio.com | Can lead to unreliable data and increased costs due to validation challenges. kcasbio.com |
This table outlines the scientific advantages of using a deuterated internal standard compared to a structural analogue.
Traceability and Compliance with Research-Grade Standards
For scientific data to be considered reliable and be accepted by regulatory bodies, the measurements must be traceable. ezag.com Traceability is the ability to link a measurement result back to a recognized national or international standard through an unbroken chain of comparisons. ezag.com
Certified reference materials like this compound are produced under stringent quality management systems. Their characterization and certification processes ensure traceability to standards held by National Metrology Institutes (NMIs), such as the National Institute of Standards and Technology (NIST) in the USA or the Physikalisch-Technische Bundesanstalt (PTB) in Germany. ezag.com This traceability is documented in the Certificate of Analysis provided with the standard. Using such a well-characterized and traceable standard is fundamental for complying with research-grade and regulatory requirements in pharmaceutical analysis, ensuring that the generated data is defensible and of high quality. nih.govezag.com
Future Directions and Emerging Research Avenues for Dehydro Nimodipine D7
Expansion to Novel Analytical Platforms and Miniaturization
The quantification of drug metabolites is a cornerstone of pharmaceutical research, and the demand for higher sensitivity, greater throughput, and the ability to analyze decreasingly small sample volumes is driving innovation in analytical chemistry. Dehydro Nimodipine-d7 is positioned to be an indispensable tool in the adoption of these next-generation platforms.
Future research will focus on validating methods using this compound on miniaturized and ultrasensitive systems. Techniques such as microfluidic liquid chromatography (LC) and chip-based nano-electrospray ionization mass spectrometry (MS) offer substantial advantages over traditional HPLC-MS systems, including reduced solvent consumption and significantly enhanced sensitivity. acs.orgnih.govresearchgate.net However, these systems' precision relies heavily on the use of stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and variability in extraction and ionization, especially when working with picoliter-scale sample volumes. amerigoscientific.com
This compound will be essential for developing and validating robust bioanalytical assays on these platforms for applications such as:
Microdosing Studies: Analyzing minute concentrations of the Dehydro Nimodipine metabolite in plasma or tissues.
Serial Sampling in Small Animal Models: Enabling detailed pharmacokinetic profiling from a single rodent, reducing the number of animals required for a study. acs.org
High-Throughput Screening: Facilitating the rapid analysis of metabolic stability in thousands of samples with minimal manual intervention.
The table below illustrates the comparative advantages of emerging miniaturized platforms and the critical role of a SIL-IS like this compound.
| Feature | Conventional HPLC-MS | Miniaturized LC-MS (e.g., Chip-based) | Role of this compound |
| Sample Volume | Microliters (µL) | Nanoliters (nL) to Picoliters (pL) | Enables accurate quantification in volume-limited samples. |
| Sensitivity | Nanogram (ng) to Picogram (pg) range | Picogram (pg) to Femtogram (fg) range | Corrects for system variability, ensuring precision at ultra-low concentrations. |
| Throughput | Moderate | High | Essential for reliable, automated data processing in large batches. |
| Solvent Consumption | High (mL/min) | Low (nL/min) | Not directly impacted, but its use supports the adoption of these greener technologies. |
Advanced Applications in Systems Biology and Metabolomics Research (Non-Clinical)
Systems biology aims to understand the complex interactions within a biological system by integrating diverse 'omics' datasets (e.g., genomics, proteomics, metabolomics). nih.gov Metabolomics, which provides a snapshot of the functional state of a cell or organism, is a critical component of this approach. nih.govnih.gov In this context, this compound transitions from a simple analytical standard to a key research probe for quantitative metabolic flux analysis (MFA). researchgate.netcreative-proteomics.com
The dehydrogenation of Nimodipine to Dehydro Nimodipine is a primary metabolic pathway, largely mediated by cytochrome P450 enzymes like CYP3A4. researchgate.netnih.gov By using this compound as a precise internal standard, researchers can accurately quantify the rate, or flux, of this specific metabolic reaction in non-clinical in vitro models (e.g., human liver microsomes, primary hepatocytes). This quantitative data can then be integrated into systems biology models to:
Elucidate Drug-Drug Interaction Mechanisms: Quantify how co-administered drugs inhibit or induce the CYP3A4-mediated dehydrogenation of Nimodipine, providing a precise measure of metabolic impact.
Connect Genotype to Phenotype: In cells with known genetic variants of CYP enzymes, accurately measure how these polymorphisms affect the rate of Dehydro Nimodipine formation. nih.gov
Map Drug-Induced Metabolic Perturbations: Integrate the precise flux of Nimodipine metabolism with broader, untargeted metabolomics data to understand how the drug and its metabolism affect other cellular pathways. nih.gov
A hypothetical research workflow is outlined below:
| Step | Action | Role of this compound | Outcome |
| 1. Experiment | Incubate human hepatocytes with Nimodipine and a potential interacting drug. | Added to samples during workup as an internal standard. | Biological samples containing the Dehydro Nimodipine metabolite. |
| 2. Analysis | Quantify the amount of Dehydro Nimodipine formed over time using LC-MS/MS. | Allows for highly accurate and precise concentration measurement, correcting for any sample loss or matrix effects. | Time-course data on the rate of metabolite formation. |
| 3. Modeling | Integrate the calculated metabolic flux into a systems biology model of hepatocyte metabolism. | Provides a critical, quantitative constraint for the model. | A predictive model showing how the interacting drug perturbs the Nimodipine metabolic pathway and downstream cellular processes. |
Furthermore, emerging techniques like Deuterium (B1214612) Metabolic Imaging (DMI) could, in the future, allow for non-invasive, real-time tracking of deuterated compounds in preclinical models, opening an entirely new frontier for observing metabolic dynamics in vivo. nih.govnih.govescholarship.org
Development of New Deuteration Methodologies for Analogous Compounds
The synthesis of deuterated standards can be a complex and costly process. The knowledge gained from the synthesis of this compound can inform future research into more efficient, selective, and scalable deuteration methods for other drug metabolites and complex molecules.
Future research in this area will likely focus on moving beyond traditional multi-step syntheses that rely on deuterated building blocks. Instead, the focus will shift towards late-stage deuteration, where deuterium is introduced into the molecule at one of the final steps of the synthesis. researchgate.net Promising methodologies include:
Catalytic Hydrogen Isotope Exchange (HIE): Using transition metal catalysts (e.g., palladium, iridium) to selectively exchange C-H bonds with C-D bonds using a safe and inexpensive deuterium source like heavy water (D₂O). researchgate.netresearchgate.net
Catalytic Transfer Deuteration: Employing catalysts to transfer deuterium from a donor molecule to the target substrate, avoiding the need for high-pressure D₂ gas. acs.org
Electrochemical Deuteration: Using electricity to drive the dehalogenation of a precursor molecule in the presence of a deuterium source, offering a green and highly efficient alternative. xmu.edu.cn
Research could specifically aim to develop a late-stage HIE protocol for the pyridine (B92270) ring of Dehydro Nimodipine or other dihydropyridine (B1217469) analogs, drastically simplifying the synthesis of their deuterated isotopologues.
| Deuteration Method | Principle | Advantages for Future Synthesis |
| Traditional Synthesis | Incorporation of deuterated starting materials early in a multi-step synthesis. | Well-established; precise location of deuterium. |
| Late-Stage C-H Deuteration | Direct, catalytically-driven exchange of hydrogen for deuterium on a near-final molecule. | High efficiency; reduces synthetic steps; applicable to complex molecules. researchgate.net |
| Transfer Deuteration | Catalytic transfer of deuterium from a stable donor molecule (e.g., deuterated isopropanol). | Avoids hazardous D₂ gas; often provides high selectivity. |
| Electrochemical Methods | Reductive deuteration of a halogenated precursor using an electric current. | Environmentally friendly; uses safe deuterium sources like D₂O. xmu.edu.cn |
Contribution to Understanding Drug Disposition Mechanisms in Research Models
Accurate metabolite quantification is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net this compound is a vital tool for creating highly precise quantitative datasets that can be used to build and refine sophisticated pharmacokinetic (PK) models in research settings.
By enabling the exact measurement of the Dehydro Nimodipine metabolite alongside the parent drug, the d7-labeled standard allows researchers to:
Accurately Determine Metabolite Kinetics: Calculate the precise rates of metabolite formation and elimination, which are critical parameters in any PK model.
Improve In Vitro-In Vivo Extrapolation (IVIVE): Use accurate data from in vitro metabolism studies (e.g., with liver microsomes) to better predict the in vivo pharmacokinetics in preclinical models.
Enhance Physiologically-Based Pharmacokinetic (PBPK) Models: PBPK models simulate the ADME processes within a virtual animal or human by incorporating physiological, biochemical, and drug-specific parameters. youtube.com Accurate data on metabolite concentrations, provided through the use of standards like this compound, are crucial for validating and optimizing the metabolic components of these models, leading to better predictions of drug disposition in different tissues and under various conditions. nih.gov
The use of this compound strengthens the data used to define key parameters in these research models, as shown below.
| PBPK Model Parameter | Description | Contribution of Accurate Metabolite Data |
| Vmax / Km | Maximum rate and Michaelis-Menten constant for an enzymatic reaction (e.g., CYP3A4). | Directly informs the in vivo rate of Dehydro Nimodipine formation. |
| Metabolite Clearance (CLm) | The rate at which the metabolite is removed from the body. | Allows for precise calculation of the metabolite's elimination kinetics. |
| Tissue Distribution | The partitioning of the metabolite into various tissues and organs. | Enables accurate measurement of metabolite concentrations in tissue homogenates for model fitting. |
| Fraction Metabolized (fm) | The fraction of the parent drug that is converted to a specific metabolite. | Provides a reliable quantitative value for the dehydrogenation pathway's contribution to overall clearance. |
By providing the means for unequivocal quantification, this compound will continue to be a central component in preclinical research aimed at building more predictive and accurate models of Nimodipine's disposition and metabolic fate.
Q & A
Q. How should researchers handle outliers in dose-response studies of this compound?
- Methodological Answer : Predefine outlier exclusion criteria (e.g., values beyond ±3 SD from the mean) in the statistical analysis plan (SAP). Use robust statistical methods (e.g., median-based regression) if outliers persist. Conduct sensitivity analyses to assess their impact on effect size and significance. Report all outliers transparently in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
